(R)-1-Aminoindane is a chiral primary amine classified as a derivative of indane, a bicyclic hydrocarbon. [, , , ] It serves as a crucial building block in synthesizing various organic compounds, including pharmaceuticals and chiral catalysts. [, , ] Its enantiomeric purity and unique structural features make it a valuable tool in asymmetric synthesis and spectroscopic studies. [, , ]
(R)-(-)-1-Aminoindan belongs to the class of organic compounds known as aminoindanes, characterized by an indane structure with an amino group. Its molecular formula is , with a molar mass of approximately . The compound is primarily sourced from the metabolic processes involving rasagiline, which is administered for its neuroprotective effects and as a treatment for Parkinson's disease .
The synthesis of (R)-(-)-1-aminoindan can be achieved through various methods, with significant advancements reported in recent patents and research.
The molecular structure of (R)-(-)-1-aminoindan features a bicyclic indane framework with an amino group at the 1-position.
The compound exhibits specific stereochemistry due to its chiral center at the nitrogen atom, which is crucial for its biological activity .
(R)-(-)-1-Aminoindan participates in several important chemical reactions, primarily related to its role as an intermediate in synthesizing more complex pharmaceuticals.
The mechanism of action of (R)-(-)-1-aminoindan primarily revolves around its interaction with monoamine oxidase enzymes.
(R)-(-)-1-Aminoindan exhibits several notable physical and chemical properties that are relevant for its application in pharmaceuticals.
(R)-(-)-1-Aminoindan has several significant applications in both research and clinical settings.
(R)-(-)-1-Aminoindan ((R)-1-AI) is a chiral organic compound with the systematic name (1R)-2,3-dihydro-1H-inden-1-amine. Its molecular formula is C₉H₁₁N, yielding a molar mass of 133.19 g/mol [8]. The molecule features a fused bicyclic indane scaffold consisting of a benzene ring condensed with a five-membered aliphatic ring. The chiral center at the C1 position confers enantiomeric specificity, with the (R)-enantiomer exhibiting biological activity distinct from its (S)-counterpart. Key physicochemical properties include a specific rotation of [α]D = -20° (c=1.5, methanol), a boiling point of 96–97°C at 8 mmHg, and a density of 1.038 g/mL at 25°C [8]. The compound exists as a liquid at room temperature (melting point: 15°C) and is soluble in polar organic solvents like methanol but exhibits limited water solubility. Its pKa of 9.44 [8] indicates basic character, typical for primary amines.
Table 1: Physicochemical Properties of (R)-(-)-1-Aminoindan
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N |
Molar Mass | 133.19 g/mol |
Specific Rotation ([α]D) | -20° (c=1.5, methanol) |
Boiling Point | 96–97°C (8 mmHg) |
Density (25°C) | 1.038 g/mL |
pKa | 9.44 (predicted) |
Water Solubility | Low (soluble in methanol) |
The synthesis and pharmacological investigation of (R)-1-aminoindan emerged from efforts to develop improved monoamine oxidase (MAO) inhibitors for neurodegenerative diseases. Early synthetic routes focused on resolving racemic 1-aminoindan using chiral auxiliaries like (-)-menthyl chloroformate [10]. However, the compound gained prominence primarily as the major metabolite of rasagiline (N-propargyl-1(R)-aminoindan), an anti-Parkinson drug approved in the 2000s [2]. Unlike selegiline (an earlier MAO-B inhibitor) metabolized to neurotoxic amphetamines, rasagiline’s biotransformation to (R)-1-aminoindan represented a therapeutic advantage due to the metabolite’s benign pharmacological profile [2] [9]. This distinction spurred dedicated research into (R)-1-aminoindan’s intrinsic neuroprotective properties, independent of MAO inhibition. Advances in asymmetric synthesis, including enzymatic resolution and chiral catalysts, later enabled efficient production of enantiomerically pure (R)-1-aminoindan for mechanistic studies [10].
(R)-1-aminoindan is the primary hepatic metabolite of rasagiline, formed via cytochrome P450 (CYP1A2)-mediated N-dealkylation, which cleaves the propargyl moiety [1] [5]. Pharmacokinetic studies in humans confirm its detection in plasma within 1–4 hours post-rasagiline administration, with concentrations exceeding the parent drug [5]. Crucially, (R)-1-aminoindan lacks significant MAO-B inhibitory activity, indicating rasagiline’s therapeutic effects arise from multiple agents [1] [3]. Nevertheless, (R)-1-aminoindan contributes substantially to rasagiline’s neuroprotective efficacy through complementary mechanisms:
Table 2: Neuroprotective Mechanisms of (R)-1-Aminoindan
Mechanism | Experimental Model | Key Findings |
---|---|---|
Anti-apoptotic | SK-N-SH neuroblastoma cells | ↓ Caspase-9/3 cleavage; ↑ Bcl-2/Bcl-xL |
Neurotrophic Upregulation | Aged mice (24 months) | ↑ BDNF, NGF, synapsin-1, GAP-43 in hippocampus |
Glutamate Modulation | Rat hippocampal slices | Antagonizes NMDA/AMPA receptor overstimulation |
Antioxidant | Aged mouse brain | ↑ Catalase activity; ↓ Oxidative stress markers |
Additionally, hydroxylated metabolites like 3-hydroxy-1-aminoindan exhibit similar neuroprotective profiles, suggesting metabolic activation may extend rasagiline’s bioactivity [5] [7].
Despite advances, critical knowledge gaps persist:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: